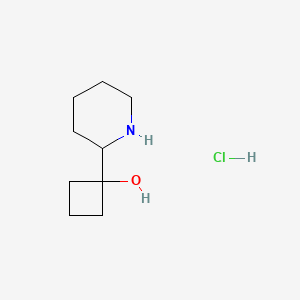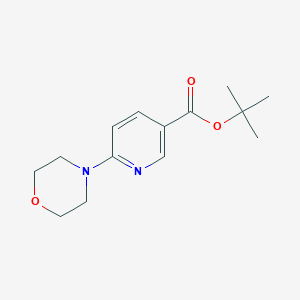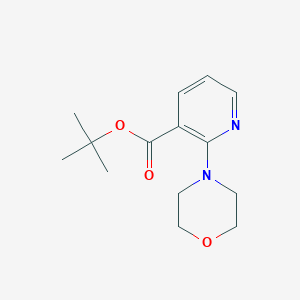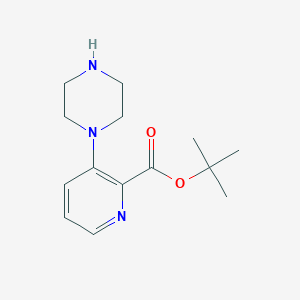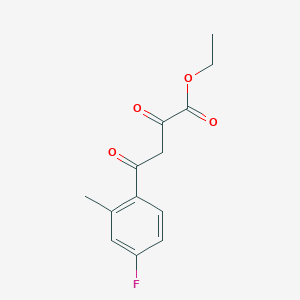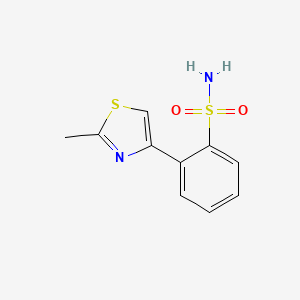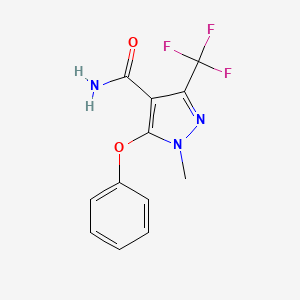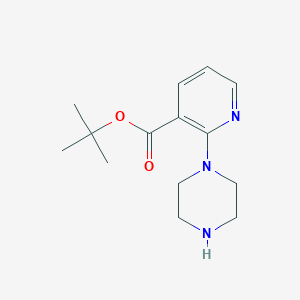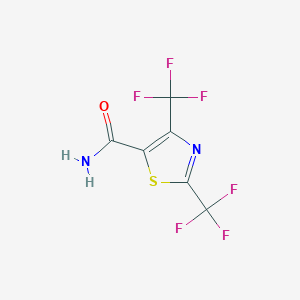
5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid is an organofluorine compound . It has a molecular formula of C6H4F4N2O2 and a molecular weight of 212.10 g/mol .
Synthesis Analysis
The synthesis of similar compounds involves heating the reaction mixture to 80°C for 15 hours, then cooling to room temperature. Sodium hydroxide is added all at once and the mixture is stirred for 1 hour at room temperature . The reaction mixture is then concentrated under vacuum, diluted with ethyl acetate, and washed with 1M HCl .Molecular Structure Analysis
The molecular structure of 5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole ring substituted with a fluoro group, a methyl group, and a trifluoromethyl group . The carboxylic acid functional group is attached to the pyrazole ring .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can be used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It can also be used in the synthesis of 4-carboxamide derivatives acting as antifungal agents .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 212.10 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase . Enoyl reductase is an essential enzyme in the fatty acid synthesis pathway of many organisms, including bacteria and parasites .
Biochemical Pathways
The compound likely affects the fatty acid synthesis pathway by inhibiting the action of the enoyl reductase enzyme . This enzyme is crucial for the elongation of fatty acid chains, a necessary process for the growth and survival of many organisms. Inhibition of this enzyme could lead to a disruption in the production of essential lipids, impacting the viability of the organism.
Pharmacokinetics
The compound has a predicted boiling point of 3499±420 °C and is slightly soluble in DMSO and methanol . These properties could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the disruption of lipid synthesis due to the inhibition of the enoyl reductase enzyme. This could lead to a decrease in the growth and proliferation of the organism, potentially leading to its death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility in DMSO and methanol suggests that it might be more effective in environments where these solvents are present.
Analyse Biochimique
Biochemical Properties
5-Fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid amide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, which can either enhance or inhibit the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it has been shown to inhibit the activity of certain kinases by competing with their natural substrates for binding sites . Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcriptional regulation of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under specific conditions, but it can degrade over extended periods or under certain environmental factors. Studies have shown that its long-term effects on cellular function include sustained inhibition of metabolic enzymes and prolonged alterations in gene expression . The stability and degradation of this compound are crucial for its effectiveness in biochemical assays and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body[10][10]. The compound’s influence on metabolic flux and metabolite levels can lead to changes in the overall metabolic profile of cells and tissues . Understanding these metabolic pathways is essential for optimizing the use of this compound in research and therapeutic applications.
Propriétés
IUPAC Name |
5-fluoro-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3O/c1-13-4(7)2(5(11)14)3(12-13)6(8,9)10/h1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJKKHTWLRSFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
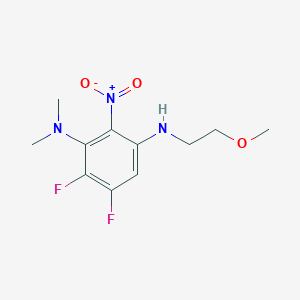
![2-Amino-10-(oxetan-3-ylmethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B6298918.png)
